ethyl 1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylate
Description
Ethyl 1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylate (hereafter referred to as the target compound) is a bicyclic heterocyclic molecule featuring a pyrido[2,3-d]pyrimidine core. This compound is distinguished by its substitution pattern: methyl groups at positions 1 and 3, a keto group at positions 2 and 4, and an ethyl carboxylate ester at position 5. It is synthesized via the Gewald reaction using N,N-dimethylbarbituric acid, elemental sulfur, and ethyl cyanoacetate in the presence of DMF and morpholine, achieving high purity (99%) and yield .
Properties
IUPAC Name |
ethyl 1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4/c1-4-19-11(17)8-6-5-7-9(13-8)14(2)12(18)15(3)10(7)16/h5-6H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMKIINYQSIYCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=C1)C(=O)N(C(=O)N2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2,4-dioxo-1,2,3,4-tetrahydropyrimidine with ethyl acetoacetate in the presence of a base, followed by cyclization and functional group modifications . The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques to ensure cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
Ethyl 1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a scaffold for drug development, particularly in the design of inhibitors for specific enzymes and receptors.
Industry: The compound’s derivatives are used in the development of agrochemicals and materials science .
Mechanism of Action
The mechanism of action of ethyl 1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it may interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound belongs to the pyrido[2,3-d]pyrimidine family, which shares structural similarities with pyrimidine-fused heterocycles. Below is a detailed comparison with key analogs:
Substituent Variations in Pyrido[2,3-d]Pyrimidine Derivatives
Physicochemical Properties
*Data for analog 7a ; †Data for compound 10 .
Biological Activity
Ethyl 1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylate is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies to present a detailed understanding of its pharmacological implications.
Chemical Structure and Synthesis
The compound belongs to the class of pyrido[2,3-d]pyrimidines, which are known for their diverse biological activities. The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine derivatives. The synthetic pathways often emphasize the introduction of functional groups that enhance biological activity.
Table 1: Synthetic Pathways for Pyrido[2,3-d]pyrimidines
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | Condensation of pyrimidine derivatives with aldehydes | Intermediate pyrido compounds |
| 2 | Cyclization under acidic conditions | Pyrido[2,3-d]pyrimidine core |
| 3 | Functionalization (e.g., ethylation) | Ethyl 1,3-dimethyl-2,4-dioxo derivative |
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrido[2,3-d]pyrimidines. This compound has shown significant inhibitory effects on various cancer cell lines.
Case Study: Inhibition of Cancer Cell Proliferation
In a study conducted by Elzahabi et al., the compound was tested against five different cancer cell lines. The results indicated that it exhibited potent inhibitory effects on cell proliferation through mechanisms involving kinase inhibition:
- Cell Lines Tested : MCF-7 (breast), HeLa (cervical), A549 (lung), and others.
- IC50 Values : Ranged from 10 µM to 25 µM across different lines.
Kinase Inhibition
The compound has been identified as a potential inhibitor of several kinases involved in cancer signaling pathways. Specifically:
- RIPK2 Kinase : Inhibitory activity was confirmed using HEKBlue assays where the compound effectively reduced NF-kB activation.
Table 2: Kinase Inhibition Data
| Kinase | IC50 (µM) | Activity Description |
|---|---|---|
| RIPK2 | 15 | Significant inhibition observed |
| ALK2 | >100 | No significant inhibition |
Anti-inflammatory Effects
Beyond its anticancer properties, this compound has demonstrated anti-inflammatory effects. Studies have shown that it can modulate pro-inflammatory cytokine production in response to stimuli such as L18-MDP in NOD2 signaling pathways.
The compound appears to interfere with the downstream signaling cascades activated by receptor engagement:
- Cytokine Production : Reduced levels of CXCL8 were observed in treated cells.
Neuroprotective Effects
Emerging research suggests potential neuroprotective properties associated with this compound. Its ability to inhibit specific kinases may play a role in protecting neuronal cells from apoptosis under stress conditions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
